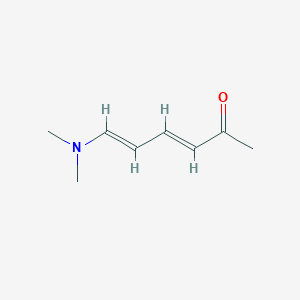
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods. This compound has a wide range of applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The exact mechanism of action of Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been suggested that the compound may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. The compound has also been found to induce apoptosis in cancer cells. It has been found to have potent antibacterial and antifungal activities. The compound has also been found to have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its diverse range of biological activities. The compound has been found to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activities, making it a promising compound for further research. However, one of the limitations of using this compound is its toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate. One of the future directions is to further investigate the mechanism of action of the compound. This will provide a better understanding of how the compound exerts its biological activities. Another future direction is to investigate the potential use of the compound in combination with other drugs. This may enhance the efficacy of the compound and reduce its toxicity. Additionally, further research is needed to investigate the potential use of the compound in vivo. This will provide a better understanding of the compound's pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been achieved using various methods. One of the most common methods is the reaction of 2-methyl-3,6-dihydro-1H-pyridin-5-one with ethyl cyanoacetate in the presence of a base such as sodium hydride. This method yields Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in good yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential use in drug discovery. It has been found to exhibit various biological activities such as antitumor, antibacterial, and antifungal activities. It has also been found to have potential as an anti-inflammatory agent. The compound has been tested against various cancer cell lines and has shown promising results. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been tested against various bacterial and fungal strains and has shown potent antibacterial and antifungal activities.
Eigenschaften
CAS-Nummer |
159792-78-6 |
|---|---|
Produktname |
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-4-8(5-10)6-11(7)9(12)13-2/h4,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
SHGDNRZZRZLVOR-UHFFFAOYSA-N |
SMILES |
CC1CC=C(CN1C(=O)OC)C#N |
Kanonische SMILES |
CC1CC=C(CN1C(=O)OC)C#N |
Synonyme |
1(2H)-Pyridinecarboxylic acid, 5-cyano-3,6-dihydro-2-methyl-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





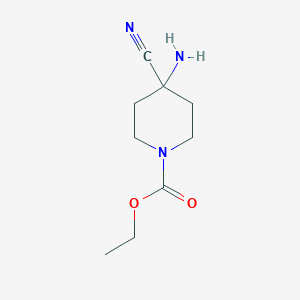
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
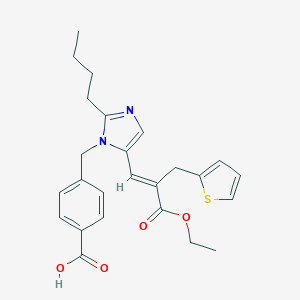
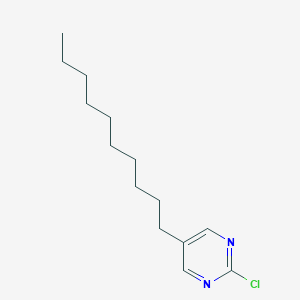
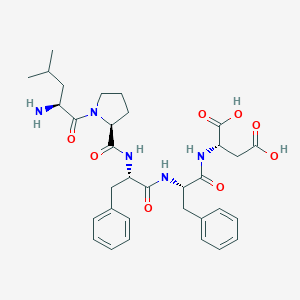
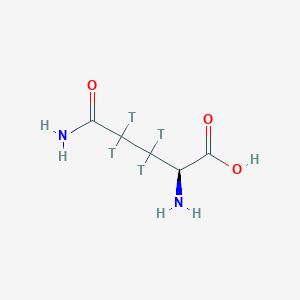

![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
